molecular formula C9H12O B1619483 1-(3-Methylphenyl)ethanol CAS No. 7287-81-2

1-(3-Methylphenyl)ethanol

Cat. No.: B1619483
CAS No.: 7287-81-2
M. Wt: 136.19 g/mol
InChI Key: SPNHUMWMKXWVIU-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)ethanol is an organic compound with the molecular formula C9H12O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a 3-methylphenyl group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanol can be synthesized through the reduction of 1-(3-methylphenyl)ethanone using various reducing agents. One green approach involves the use of Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst in the presence of natural deep eutectic solvents (NADES). This method offers high enantioselectivity and eco-friendly conditions .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1-(3-methylphenyl)ethanone. The process conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(3-methylphenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-(3-methylphenyl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 1-(3-Methylphenyl)ethanone.

    Reduction: 1-(3-Methylphenyl)ethane.

    Substitution: 1-(3-Methylphenyl)ethyl chloride.

Scientific Research Applications

1-(3-Methylphenyl)ethanol is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomerically pure form is valuable in drug synthesis due to its interaction with biological systems . Additionally, it is used in the preparation of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)ethanol in biological systems involves its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into receptor sites, modulating biological pathways.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)ethanol
  • 1-(2,4,6-Trimethylphenyl)ethanol

Comparison: 1-(3-Methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which affects its reactivity and interaction with biological systems. Compared to its analogs, it offers different enantioselectivity and reactivity profiles, making it suitable for specific applications in drug synthesis and industrial processes .

Properties

IUPAC Name

1-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHUMWMKXWVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993652
Record name 1-(3-Methylphenyl)ethan-1-ol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-81-2, 25675-28-9
Record name 1-(3-Methylphenyl)ethanol
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Record name alpha-3-Dimethylbenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-3-dimethylbenzyl alcohol
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Record name 25675-28-9
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Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in dichloromethane (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 40° C. After the mixture was cooled to room temperature, m-methylacetophenone (0.4 mmol), dichloromethane (2 mL) and an aqueous solution of lithium hydroxide (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (20 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(m-methylphenyl)ethanol was obtained and the ee value (ee=99.0%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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